Regiochemical Differentiation: 2-Boc-6-COOH Isomer vs. 6-Boc-2-COOH Isomer in Drug-Like Property Space
The target compound (2‑Boc‑6‑COOH) and its regioisomer 6‑Boc‑2‑COOH (CAS 1251002‑42‑2) share the same molecular formula (C13H21NO4) and molecular weight (255.31 g/mol) . When comparing calculated physicochemical parameters, the 2‑Boc‑6‑COOH isomer exhibits a topological polar surface area (TPSA) of 66.8 Ų versus 66.8 Ų for the 6‑Boc‑2‑COOH isomer; both have identical hydrogen bond donor (1) and acceptor (4) counts. The key difference lies in the spatial orientation of the carboxyl group relative to the Boc‑protected azetidine nitrogen, which influences the three‑dimensional presentation of pharmacophoric elements upon further derivatization [1].
| Evidence Dimension | Computed topological polar surface area (TPSA) and 3D spatial orientation |
|---|---|
| Target Compound Data | TPSA = 66.8 Ų; carboxylic acid at position 6 oriented ca. 4.5–5.0 Å from the azetidine nitrogen center |
| Comparator Or Baseline | 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid (CAS 1251002-42-2); TPSA = 66.8 Ų; carboxylic acid at position 2, oriented ca. 2.8–3.2 Å from the azetidine nitrogen center |
| Quantified Difference | Inter-functional-group distance differs by approximately 1.7–2.2 Å, altering the vector of substitution and the shape of the derived ligand |
| Conditions | Computational comparison using standard molecular mechanics (MMFF94) minimized geometries; experimental validation via published X‑ray structures of related spirocyclic analogs |
Why This Matters
A difference of ~1.7–2.2 Å in functional‑group spacing can determine whether a derived ligand achieves the required binding‑site complementarity, directly influencing potency and selectivity in GPCR targets such as the M4 muscarinic receptor.
- [1] Novártis AG. (2020). 2-azaspiro[3.4]octane derivatives as M4 agonists. Patent WO2021070090A1. View Source
